[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O4 and its molecular weight is 497.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines features from oxazoles and triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its potential applications in pharmacology and medicinal chemistry.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H24BrN4O3 |
Molecular Weight | 462.37 g/mol |
LogP | 4.4486 |
Polar Surface Area | 73.185 Ų |
Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety is known for its ability to inhibit specific enzymes, such as DprE1 (Decaprenylphosphoryl-D-ribose oxidase), which is crucial in the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 has been linked to potential anti-tubercular activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been assessed for their inhibitory effects against Mycobacterium tuberculosis (Mtb). A study found that certain triazole derivatives exhibited IC50 values in the low micromolar range against DprE1, indicating strong potential for anti-tubercular applications .
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. For example, selectivity indices (SI) greater than 45 have been reported for some derivatives, indicating a substantial safety margin for therapeutic use .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- DprE1 Inhibition : A series of triazole-benzoxazole hybrids were synthesized and evaluated for their DprE1 inhibitory activity. The best-performing compounds showed IC50 values as low as 2.2 μM, demonstrating effective inhibition of Mtb growth .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly influenced both antimicrobial efficacy and cytotoxicity. For instance, substituents at specific positions on the phenyl ring enhanced binding affinity to DprE1 while maintaining low cytotoxicity .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Docking simulations indicated that the presence of ethoxy and bromine substituents could enhance binding stability within the active site of target enzymes .
属性
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUISTBCPVJRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。